molecular formula C13H20ClNO2 B1404764 Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride CAS No. 1565845-70-6

Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride

Cat. No. B1404764
M. Wt: 257.75 g/mol
InChI Key: WBPMOBCAVUKDKB-UHFFFAOYSA-N
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Description

Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride is a chemical compound with the CAS Number: 343319-03-9 . It has a molecular weight of 257.76 and its IUPAC name is 1-(tert-butylamino)-3-phenoxypropan-2-one hydrochloride . The compound is in solid form .


Molecular Structure Analysis

The Inchi Code for Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride is 1S/C13H19NO2.ClH/c1-13(2,3)14-9-11(15)10-16-12-7-5-4-6-8-12;/h4-8,14H,9-10H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride is a solid . Unfortunately, the search results did not provide more detailed physical and chemical properties.

Scientific Research Applications

Chemoselective Tert-Butyloxycarbonylation Reagent

Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride has been explored as a reagent in chemoselective tert-butyloxycarbonylation reactions. In a study by Ouchi et al. (2002), a related compound, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline, was successfully used for the tert-butyloxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols in the absence of a base, showing high yield and mild reaction conditions (Ouchi, Saito, Yamamoto, & Takahata, 2002).

Catalyst for Oxidation Reactions

The tert-butyl group, as part of the tert-butyl hydroperoxide (TBHP), has been used in oxidation reactions. Ratnikov et al. (2011) demonstrated that dirhodium caprolactamate efficiently generates tert-butylperoxy radicals from TBHP, effectively oxidizing phenols and anilines (Ratnikov et al., 2011).

Application in Organic Synthesis

The tert-butyl group has been incorporated in various organic synthesis applications. For example, Padwa et al. (2003) discussed the preparation and Diels‐Alder reaction of a 2‐amido substituted furan incorporating tert-butyl groups (Padwa, Brodney, & Lynch, 2003).

Role in Photocatalysis

In recent research, Wang et al. (2022) highlighted the use of a tert-butyl containing compound in photoredox-catalyzed amination of o-hydroxyarylenaminones, demonstrating its role in synthesizing 3-aminochromones (Wang et al., 2022).

Hydrolytic Stability in Metal Complexes

Research by Chartres et al. (2007) on amino(polyphenolic) ligands including tert-butyl groups showed that their ZrIV complexes had notable hydrolytic stability, indicating potential applications in coordination chemistry (Chartres et al., 2007).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, inhaled, or in contact with skin . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

1-(tert-butylamino)-3-phenoxypropan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)14-9-11(15)10-16-12-7-5-4-6-8-12;/h4-8,14H,9-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPMOBCAVUKDKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)COC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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